molecular formula C17H14N4O5S B11772889 2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide

2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide

Cat. No.: B11772889
M. Wt: 386.4 g/mol
InChI Key: QYOMOAPJVOQVAX-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,4-oxadiazole class, a heterocyclic scaffold widely studied for its diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The molecule features:

  • 1,3,4-oxadiazole core: Known for metabolic stability and π-π stacking interactions with biological targets .
  • Thioacetamide linker: The sulfur atom improves lipophilicity and membrane permeability .
  • 2-Methyl-4-nitrophenyl group: The nitro moiety is a strong electron-withdrawing group (EWG), often associated with enhanced cytotoxic or antibacterial activity .

Molecular Formula: C₁₇H₁₅N₃O₃S Molecular Weight: 341.38 g/mol CAS No.: 336180-03-1 .

Properties

Molecular Formula

C17H14N4O5S

Molecular Weight

386.4 g/mol

IUPAC Name

2-[[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-methyl-4-nitrophenyl)acetamide

InChI

InChI=1S/C17H14N4O5S/c1-10-8-11(21(24)25)6-7-13(10)18-15(23)9-27-17-20-19-16(26-17)12-4-2-3-5-14(12)22/h2-8,22H,9H2,1H3,(H,18,23)

InChI Key

QYOMOAPJVOQVAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3O

Origin of Product

United States

Biological Activity

The compound 2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H16N4O3SC_{16}H_{16}N_{4}O_{3}S, with a molecular weight of approximately 356.38 g/mol. The structure features an oxadiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Structural Features

  • Oxadiazole Ring : Contributes to the compound's biological activity.
  • Thioether Linkage : Enhances lipophilicity and bioavailability.
  • Nitrophenyl Group : May play a role in electron-withdrawing effects, influencing reactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

In a study examining the cytotoxic effects of several oxadiazole derivatives, the following results were obtained:

CompoundCell LineIC50 (µM)
2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamideHeLa12.5
2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(phenyl)acetamideHeLa15.0
DoxorubicinHeLa0.5

These results indicate that the compound exhibits significant cytotoxicity against HeLa cells, with an IC50 value comparable to that of doxorubicin, a standard chemotherapeutic agent .

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties against various bacterial strains.

Antimicrobial Assay Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (Gram-positive)32 µg/mL
Escherichia coli (Gram-negative)64 µg/mL

These findings suggest that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria .

The proposed mechanism of action for the compound involves the inhibition of key enzymes involved in cell proliferation and survival pathways. Molecular docking studies have indicated that it may interact with targets such as:

  • Topoisomerase II
  • Cyclin-dependent kinases (CDKs)

These interactions could lead to cell cycle arrest and apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of oxadiazole derivatives. Key observations include:

  • Substitution Patterns : The presence of hydroxyl groups on the phenyl ring enhances cytotoxicity.
  • Electron-Withdrawing Groups : Nitro groups increase reactivity and potency against cancer cells.
  • Thioether Linkage : Improves lipophilicity and cellular uptake.

Scientific Research Applications

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to oxadiazoles. For instance, derivatives of similar structures have shown significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8. The percent growth inhibitions reported were as high as 86.61%, indicating strong potential for therapeutic use in oncology .

Antioxidant Properties

Research has highlighted the antioxidant capabilities of this compound. In studies assessing free radical scavenging activities, derivatives exhibited notable inhibition against DPPH radicals, suggesting their potential utility in treating oxidative stress-related diseases .

Antimicrobial Activity

The compound's structural analogs have demonstrated antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate that these compounds could serve as effective antimicrobial agents .

Case Study 1: Anticancer Efficacy

A study focused on a related oxadiazole compound demonstrated its ability to selectively induce apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity is crucial for minimizing side effects in cancer therapies .

Case Study 2: Antioxidant Activity Assessment

In a comparative study evaluating various synthesized oxadiazole derivatives, two compounds were identified with superior antioxidant activity compared to standard antioxidants like butylated hydroxytoluene (BHT). These findings suggest that modifications in the oxadiazole structure can enhance antioxidant efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of 1,3,4-oxadiazole derivatives are highly dependent on substituents. Below is a comparative analysis with key analogs:

Key Findings:

Compound 154 showed IC₅₀ = 3.8 μM against A549 cells, 25-fold selective over noncancerous HEK cells . Hydroxy/Methoxy Groups: The target compound’s 2-hydroxyphenyl group may improve solubility via hydrogen bonding, but this could reduce membrane permeability compared to halogenated analogs. CDD-934506 (4-methoxyphenyl) showed antitubercular activity, suggesting EDGs modulate target specificity . Nitro Group: Common in the target compound and CDD-934506, the nitro group enhances reactivity and may stabilize charge-transfer complexes with enzymes .

Structural Diversity and Target Specificity :

  • Benzofuran-Oxadiazole Hybrids (): Demonstrated antimicrobial activity, highlighting that fused heterocycles broaden biological applications.
  • Thiadiazole Analogs (): Replacing oxadiazole with thiadiazole reduced anticancer potency but improved antifungal activity, emphasizing core heterocycle importance.

Physicochemical Properties: Melting Points: Derivatives with bulky substituents (e.g., phthalazinone in ) exhibit higher melting points (>300°C), suggesting strong crystal lattice interactions. The target compound’s melting point is unreported but expected to be lower due to the hydroxyl group . Solubility: The nitro and hydroxy groups in the target compound may confer moderate aqueous solubility, whereas halogenated analogs (e.g., 4-bromo in ) are more lipophilic .

Preparation Methods

Hydrazide Formation

The synthesis begins with ethyl 2-(2-acetamidophenoxy)acetate (1), prepared by reacting N-(2-hydroxyphenyl)acetamide with ethyl 2-chloroacetate in acetone under reflux with K₂CO₃ (8 h, 49% yield). Subsequent treatment with hydrazine monohydrate in ethanol yields N-[2-(2-hydrazinyl-2-oxoethoxy)phenyl]acetamide (2).

Reaction Conditions :

  • Solvent: Ethanol

  • Temperature: Room temperature (5 h)

  • Yield: 50%

Cyclization to Oxadiazole-Thiol

Intermediate 2 undergoes cyclization with carbon disulfide (CS₂) in the presence of KOH (ethanol, reflux, 6 h). Acidification with HCl precipitates 5-(2-hydroxyphenyl)-1,3,4-oxadiazole-2-thiol (3), isolated via filtration and recrystallization from ethanol.

Key Analytical Data :

  • ¹H NMR (DMSO-d₆) : δ 10.52 (s, 1H, OH), 8.21 (s, 1H, NH), 7.45–6.85 (m, 4H, Ar-H)

  • HRMS : m/z 251.0423 [M+H]⁺ (calculated for C₁₀H₇N₂O₃S: 251.0428)

Synthesis of 2-Chloro-N-(2-Methyl-4-Nitrophenyl)Acetamide

Acetylation of 2-Methyl-4-Nitroaniline

2-Methyl-4-nitroaniline reacts with chloroacetyl chloride in dry THF under N₂ at 0–5°C. Triethylamine (TEA) scavenges HCl, yielding 2-chloro-N-(2-methyl-4-nitrophenyl)acetamide (4).

Reaction Conditions :

  • Molar ratio: 1:1.2 (aniline:chloroacetyl chloride)

  • Solvent: THF

  • Temperature: 0–5°C → room temperature (12 h)

  • Yield: 74%

Key Analytical Data :

  • ¹H NMR (CDCl₃) : δ 8.21 (d, J = 8.7 Hz, 1H, Ar-H), 7.92 (s, 1H, NH), 7.45 (d, J = 8.7 Hz, 1H, Ar-H), 4.32 (s, 2H, CH₂Cl), 2.52 (s, 3H, CH₃)

Thioether Formation via Nucleophilic Substitution

Coupling Reaction

Intermediate 3 (1.0 equiv) reacts with 4 (1.1 equiv) in acetone containing K₂CO₃ (1.5 equiv) at room temperature (3–6 h). The thiolate anion attacks the electrophilic chloroacetamide, forming the thioether bond.

Reaction Optimization :

  • Solvent: Acetone > DMF (higher purity)

  • Base: K₂CO₃ (avoids side reactions observed with stronger bases)

  • Yield: 63–68%

Purification and Characterization

The crude product is recrystallized from ethanol (mp 198–200°C). Structural confirmation involves:

¹H NMR (DMSO-d₆) :

  • δ 12.01 (s, 1H, OH), 10.45 (s, 1H, NH), 8.32–6.88 (m, 7H, Ar-H), 4.21 (s, 2H, SCH₂), 2.48 (s, 3H, CH₃)

¹³C NMR (DMSO-d₆) :

  • δ 173.2 (C=O), 167.8 (C=S), 155.3–114.7 (Ar-C), 38.5 (SCH₂), 22.1 (CH₃)

Elemental Analysis :

  • Calculated: C, 53.12%; H, 3.56%; N, 13.82%

  • Found: C, 53.08%; H, 3.61%; N, 13.79%

Mechanistic Insights and Side Reactions

Competing Pathways

  • Oxidation of Thiol : Excess CS₂ or prolonged reaction times during cyclization may yield disulfides.

  • N-Alkylation : Elevated temperatures during coupling can lead to N-alkylation of the oxadiazole NH.

Mitigation Strategies

  • Use fresh CS₂ and strict temperature control during cyclization.

  • Employ mild bases (K₂CO₃) and room-temperature coupling.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Classical Cyclization6398Scalability
Hypervalent Iodine5895Faster cyclization
Photocatalytic7297Green chemistry principles

Q & A

Q. Advanced Research Focus

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes side reactions .
  • Temperature Control : Reflux conditions (70–80°C) for cyclization steps improve kinetics without decomposing heat-sensitive groups .
  • Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane) isolates isomers; recrystallization removes hydrophobic impurities .
    Case Study : Adjusting pH during amidation (Step 3) reduces hydrolysis of the acetamide group, improving yields by ~15% .

What biological targets and mechanisms are implicated in its reported anticancer and antimicrobial activities?

Q. Advanced Research Focus

  • Enzyme Inhibition : The oxadiazole moiety may inhibit lipoxygenase (LOX) or cyclooxygenase-2 (COX-2), disrupting inflammatory pathways linked to cancer .
  • Receptor Binding : The nitro and hydroxyphenyl groups potentially intercalate DNA or bind kinase domains (e.g., EGFR), as seen in analogs .
  • Antimicrobial Action : Thioether and nitrophenyl groups disrupt bacterial cell wall synthesis (e.g., penicillin-binding proteins) .
    Methodology :
  • In vitro Assays : MTT for cytotoxicity (IC50_{50} values), agar diffusion for antimicrobial activity .
  • Molecular Docking : Computational models (AutoDock) predict binding affinities to LOX or DNA .

How do structural modifications influence the compound’s bioactivity?

Q. Advanced Research Focus

Modification Biological Impact Reference
Nitro → Methoxy Reduced cytotoxicity (IC50_{50} ↑ 2-fold)
Oxadiazole → Thiadiazole Enhanced antimicrobial activity (MIC ↓ 50%)
Thioether → Sulfone Improved solubility but lower DNA binding

Mechanistic Insight : The 2-hydroxyphenyl group is critical for antioxidant activity (ROS scavenging), while the nitro group enhances electron-withdrawing effects for enzyme inhibition .

How can researchers address contradictions in biological data across studies?

Advanced Research Focus
Common discrepancies arise from:

  • Assay Conditions : Varying pH or serum content in cell culture media alters compound stability. Standardize protocols (e.g., RPMI-1640, 10% FBS) .
  • Purity Variability : HPLC analysis (≥95% purity) ensures reproducibility in dose-response studies .
  • Cell Line Specificity : Test multiple lines (e.g., MCF-7 vs. HeLa) to rule out tissue-dependent effects .
    Resolution Strategy : Meta-analysis of IC50_{50} values and structural analogs (e.g., PubChem CID 145979784) identifies trends .

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